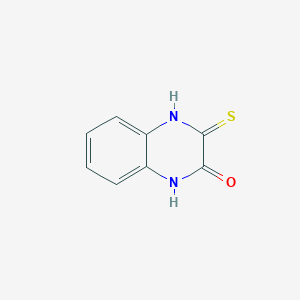
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position
準備方法
The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .
化学反応の分析
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
科学的研究の応用
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to their disruption and subsequent cell death .
類似化合物との比較
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:
1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.
Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
生物活性
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Antimicrobial Activity
Research indicates that certain derivatives of 2(1H)-quinoxalinone exhibit significant antimicrobial properties. For instance, some synthesized derivatives have shown effectiveness against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of 2(1H)-quinoxalinone and its derivatives has been extensively studied. A notable study synthesized multiple quinoxaline derivatives and evaluated their efficacy against several cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) carcinoma cells. The results demonstrated that compounds such as 4a and 13 exhibited strong anticancer activity with IC50 values ranging from 0.81 mM to 2.91 mM .
Case Study: In Vitro Testing
A detailed evaluation of synthesized quinoxaline derivatives revealed their ability to inhibit COX-2 enzyme activity, which is crucial in inflammation and cancer progression. The study reported that several compounds achieved over 88% growth inhibition at a concentration of 10 mM against the tested cancer cell lines .
Anti-inflammatory Activity
In addition to anticancer effects, quinoxaline derivatives have been identified as potential COX-2 inhibitors. In vitro assays indicated that these compounds could effectively reduce inflammation by inhibiting cyclooxygenase enzymes, which play a significant role in the inflammatory process .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups significantly influences their efficacy as antimicrobial and anticancer agents. For example, modifications at the nitrogen or sulfur positions can enhance activity against cancer cells while maintaining low toxicity levels .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 2(1H)-quinoxalinone derivatives:
| Compound | Activity | Cell Line | IC50 (mM) | Inhibition (%) |
|---|---|---|---|---|
| Compound 4a | Anticancer | MCF-7 | 0.81 | >88 |
| Compound 13 | Anticancer | HepG2 | 2.91 | >88 |
| Compound X | COX-2 Inhibition | HCT-116 | N/A | Significant |
| Compound Y | Antimicrobial | Various Pathogens | N/A | Effective |
特性
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














